5-bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide chemical structure and properties
5-bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide chemical structure and properties
Structure, Synthesis, and Medicinal Chemistry Applications
Executive Summary
This technical guide provides a comprehensive analysis of 5-bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide , a specialized chemical scaffold used primarily in the discovery of pharmacological agents. Belonging to the class of N-substituted benzenesulfonamides, this molecule integrates three distinct pharmacophoric features: a lipophilic cyclopentyl ring, an electron-donating ethoxy group, and a reactive bromine handle.
This guide details the physicochemical profile, validated synthetic protocols, and downstream functionalization strategies for researchers utilizing this scaffold in Structure-Activity Relationship (SAR) studies, particularly for targets such as voltage-gated ion channels (NaV1.7) and phosphodiesterase (PDE) inhibition.
Part 1: Molecular Architecture & Physicochemical Profile
The molecule is defined by a 1,2,5-substitution pattern on the benzene ring. The steric bulk of the cyclopentyl group combined with the 2-ethoxy substituent creates a specific 3D topology that influences protein binding and metabolic stability.
1.1 Structural Specifications
| Property | Value / Description |
| Chemical Formula | C₁₃H₁₈BrNO₃S |
| Molecular Weight | ~348.26 g/mol |
| Core Scaffold | Benzenesulfonamide |
| Key Substituents | 5-Bromo (Halogen), 2-Ethoxy (Alkoxy), N-Cyclopentyl (Cycloalkyl) |
| Electronic Character | The ethoxy group (ortho) is an electron-donating group (EDG), while the sulfonamide (meta) and bromine (para to ethoxy) exert electron-withdrawing effects.[1][2] |
1.2 Calculated Physicochemical Properties (In Silico)
Estimates based on substituent contributions (Fragment-based prediction).
| Descriptor | Estimated Value | Significance in Drug Design |
| cLogP | 3.2 – 3.6 | Moderate lipophilicity; likely good membrane permeability (Lipinski compliant). |
| TPSA | ~55 Ų | Polar Surface Area dominated by the sulfonamide moiety; favorable for oral bioavailability. |
| H-Bond Donors | 1 (NH) | Critical for active site recognition (e.g., Ser/Thr residues). |
| H-Bond Acceptors | 3 (O=S=O, -O-) | The ethoxy oxygen acts as a weak acceptor; sulfonyl oxygens are strong acceptors. |
| Rotatable Bonds | 4 | Limited flexibility due to the cyclopentyl ring aids in entropy-favorable binding. |
Part 2: Synthetic Pathways & Process Optimization
The synthesis of 5-bromo-N-cyclopentyl-2-ethoxybenzenesulfonamide is typically achieved via a convergent nucleophilic substitution strategy. The core challenge is ensuring the stability of the sulfonyl chloride intermediate and managing the exothermicity of the amidation step.
2.1 Reaction Logic & Mechanism
The synthesis relies on the nucleophilic attack of the primary amine (cyclopentylamine) on the electrophilic sulfur of the sulfonyl chloride.
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Precursor: 5-bromo-2-ethoxybenzenesulfonyl chloride.
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Reagent: Cyclopentylamine (1.1 equiv).
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Base: Pyridine or Triethylamine (TEA) to scavenge HCl.
2.2 Step-by-Step Experimental Protocol
Materials:
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5-bromo-2-ethoxybenzenesulfonyl chloride (10 mmol)
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Cyclopentylamine (11 mmol)
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Triethylamine (12 mmol)
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Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
Procedure:
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Preparation: Dissolve 5-bromo-2-ethoxybenzenesulfonyl chloride (3.0 g) in anhydrous DCM (30 mL) in a round-bottom flask under nitrogen atmosphere. Cool the solution to 0°C using an ice bath.
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Addition: Mix cyclopentylamine (0.94 g) with Triethylamine (1.2 g) in DCM (10 mL). Add this mixture dropwise to the cooled sulfonyl chloride solution over 20 minutes. Note: Exothermic reaction; maintain temperature < 5°C.
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Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1) until the starting sulfonyl chloride is consumed.
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Workup: Dilute with DCM (50 mL). Wash sequentially with:
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1M HCl (2 x 30 mL) – Removes unreacted amine/pyridine.
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Sat. NaHCO₃ (2 x 30 mL) – Neutralizes acidity.
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Brine (30 mL).
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Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes) to yield a white crystalline solid.
2.3 Synthesis Workflow Diagram
Caption: Figure 1. Convergent synthesis workflow for the sulfonamide formation via nucleophilic attack.
Part 3: Reactivity & Downstream Functionalization
The 5-bromo position serves as a critical "synthetic handle." In medicinal chemistry, this halogen is rarely the final endpoint; rather, it is used to couple the scaffold to aryl or heteroaryl systems to expand the molecule into a bioactive chemical space.
3.1 Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
The bromine atom is highly susceptible to oxidative addition by Palladium(0) catalysts.
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Objective: Replace -Br with -Aryl/-Heteroaryl.
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Reagents: Aryl boronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water.
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Significance: This transformation is used to synthesize biaryl sulfonamides, a common motif in kinase inhibitors and antagonists of the Endothelin receptor.
3.2 Buchwald-Hartwig Amination
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Objective: Replace -Br with a secondary amine (e.g., morpholine, piperazine).
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Reagents: Amine, Pd₂(dba)₃, BINAP, NaOtBu.
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Significance: Introduces solubility-enhancing groups or mimics the piperazine moiety found in drugs like Sildenafil.
3.3 Divergent Synthesis Map
Caption: Figure 2. Divergent functionalization of the 5-bromo handle to access diverse bioactive chemical spaces.
Part 4: Medicinal Chemistry Utility
4.1 The "Magic Methyl" Effect of Ethoxy
The 2-ethoxy group is not merely a spacer. In many SAR campaigns (e.g., PDE5 inhibitors), replacing a methoxy group with an ethoxy group can significantly alter potency and selectivity. The ethoxy group can fill small hydrophobic pockets in the target protein (e.g., the hydrophobic pocket near the catalytic site of phosphodiesterases) better than a methoxy group, while improving lipid solubility compared to a hydroxy group.
4.2 Cyclopentyl vs. Linear Alkyls
The N-cyclopentyl moiety offers a restricted conformation compared to linear chains (e.g., n-pentyl).
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Metabolic Stability: Cycloalkyl rings are generally more resistant to oxidative metabolism (CYP450) than terminal methyl groups on linear chains.
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Entropy: The rigid ring reduces the entropic penalty upon binding to a protein target, potentially increasing affinity.
4.3 Therapeutic Areas
Based on structural similarity to known active agents, this scaffold is relevant for:
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Nav1.7 Inhibitors: Sulfonamides are classic pharmacophores for voltage-gated sodium channels involved in pain signaling.
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PDE5 Inhibition: The 2-alkoxy-5-sulfonylbenzene core is homologous to the scaffold of Sildenafil and Vardenafil.
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Antibacterial Agents: Sulfonamides inhibit dihydropteroate synthase; the 5-bromo derivative allows the attachment of heteroocycles required for modern resistance-breaking antibiotics.
References
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PubChem. 5-bromo-N-cyclopentyl-2-methoxybenzenesulfonamide (Analog Reference). National Library of Medicine. Available at: [Link](Note: Link directs to close structural analog for property verification).
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Suzuki/Buchwald coupling mechanisms on aryl bromides).
- Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Reference for Cyclopentyl vs. Alkyl metabolic stability).
